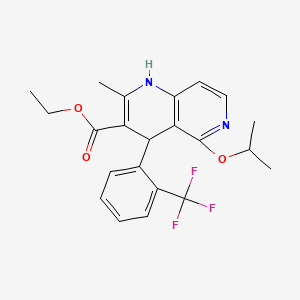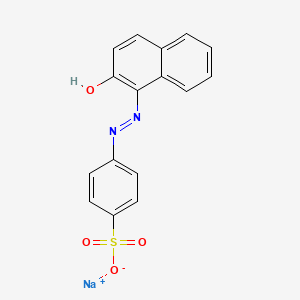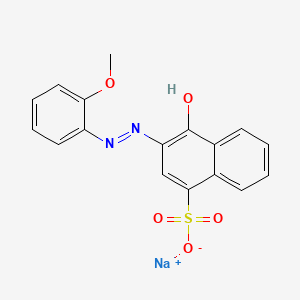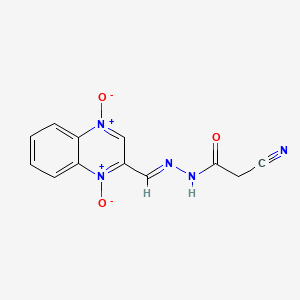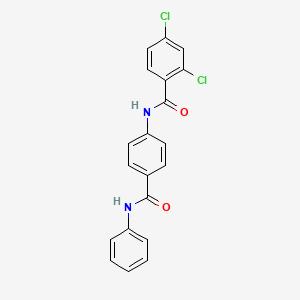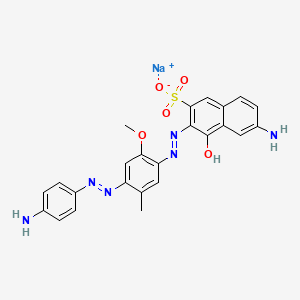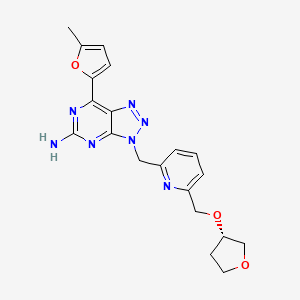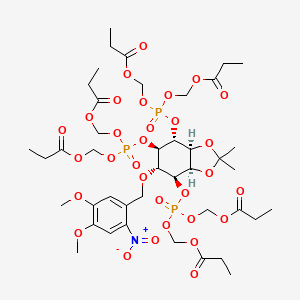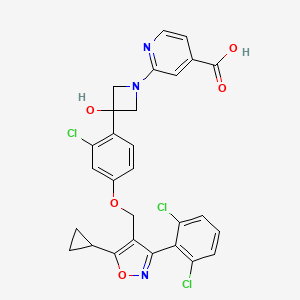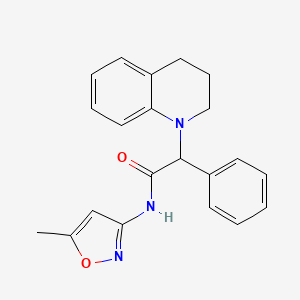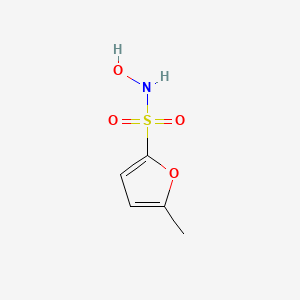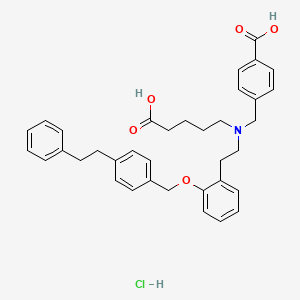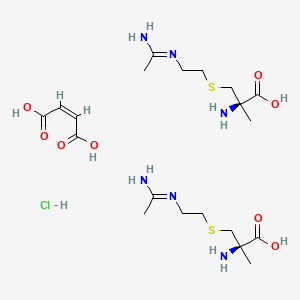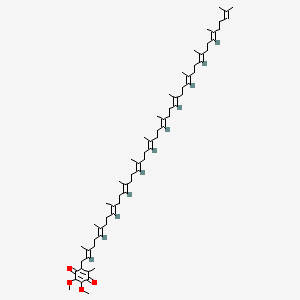
Coenzyme Q12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme Q10 is a vitamin-like substance found throughout the body, but especially in the heart, liver, kidney, and pancreas.
Wissenschaftliche Forschungsanwendungen
Coenzyme Q10 and Exercise Performance
Coenzyme Q10 (CoQ10) has been explored for its potential impact on exercise and sports performance. Research suggests that CoQ10 might play a role in improving health, optimizing training, and enhancing sports performance, especially in individuals without a pathological deficiency. Its effects as a bioenergetic supplement in muscle contraction, and as an antioxidant in the inflammatory process related to exercise, have been studied across various age groups and fitness levels (Drobnic et al., 2022).
Biotechnological Production and Applications
The biotechnological production of CoQ10 has been a focus of research, considering its role in ATP generation and as an antioxidant. Research has aimed at developing potent strains through mutagenesis and metabolic engineering, as well as optimizing fermentation strategies for CoQ10 production. These advances in biotechnology could lead to more efficient production methods for CoQ10 (Choi et al., 2005).
Cardiovascular Health and Disease
Studies have indicated that CoQ10 might be beneficial in various cardiovascular conditions such as hypertension, hyperlipidemia, coronary artery disease, and heart failure. Its potential as an adjunct to conventional treatment in these areas has been highlighted, though further clinical trials are needed for conclusive evidence (Sarter, 2002).
Neurodegenerative Disorders
CoQ10 has shown promise in neurodegenerative disorders like Parkinson's disease and certain encephalomyopathies. Its efficacy in these areas, particularly as a mitochondrial bioenergetic enhancer and antioxidant, has been supported by various studies (Orsucci et al., 2011).
Anti-Inflammatory and Antioxidant Effects
Research has demonstrated the anti-inflammatory properties of CoQ10, particularly in cardiovascular disease patients. CoQ10 supplementation has been associated with a reduction in oxidative stress and an increase in antioxidant enzyme activity (Lee et al., 2012).
Nanotechnology in Coenzyme Q10 Delivery
Nanotechnology-based drug delivery systems for CoQ10 have been developed to overcome its poor water solubility and enhance its bioavailability. These advancements include nanoparticles, liposomes, nanoemulsions, and other nanostructured systems (Paroha et al., 2018).
Coenzyme Q10 in Dental Health
Coenzyme Q10 has also been evaluated for its efficacy in periodontal diseases. Studies have shown that CoQ10, when used as an adjunct to standard dental treatments, can significantly improve periodontal health (Sale et al., 2014).
Eigenschaften
CAS-Nummer |
24663-36-3 |
|---|---|
Molekularformel |
C69H106O4 |
Molekulargewicht |
999.6 |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C69H106O4/c1-52(2)28-17-29-53(3)30-18-31-54(4)32-19-33-55(5)34-20-35-56(6)36-21-37-57(7)38-22-39-58(8)40-23-41-59(9)42-24-43-60(10)44-25-45-61(11)46-26-47-62(12)48-27-49-63(13)50-51-65-64(14)66(70)68(72-15)69(73-16)67(65)71/h28,30,32,34,36,38,40,42,44,46,48,50H,17-27,29,31,33,35,37,39,41,43,45,47,49,51H2,1-16H3/b53-30+,54-32+,55-34+,56-36+,57-38+,58-40+,59-42+,60-44+,61-46+,62-48+,63-50+ |
InChI-Schlüssel |
NWAKMJSLSDJISV-JVLSEPFISA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Coenzyme Q12; trans-Coenzyme Q12; J93.222A; Ubiquinone 12; Ubiquinone Q-12; Coenzyme Q-12; Coenzyme Q 12; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


